molecular formula C25H21N3O2S B2509977 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide CAS No. 361168-06-1

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide

Cat. No.: B2509977
CAS No.: 361168-06-1
M. Wt: 427.52
InChI Key: SAQPVJYEJVRQHB-UHFFFAOYSA-N
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Description

“N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide” is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide” typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Benzoylation: The thiazole intermediate is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Coupling with Dimethylaminobenzamide: The final step involves coupling the benzoylated thiazole with 4-(dimethylamino)benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the benzoyl group.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.

Medicine

Medicinally, thiazole derivatives have shown promise in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions. This compound could be explored for its therapeutic potential in these areas.

Industry

In the industrial sector, thiazole compounds are used in the development of dyes, pigments, and polymers. This compound could find applications in these areas due to its structural properties.

Mechanism of Action

The mechanism of action of “N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide” would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The benzoyl and dimethylamino groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound, known for its biological activity.

    Benzoylthiazole: A simpler derivative with similar properties.

    Dimethylaminobenzamide: Another related compound with potential biological activity.

Uniqueness

What sets “N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide” apart is its combination of functional groups, which may confer unique biological and chemical properties. Its structure allows for multiple points of interaction with biological targets, potentially leading to enhanced activity and specificity.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S/c1-28(2)20-15-13-19(14-16-20)24(30)27-25-26-21(17-9-5-3-6-10-17)23(31-25)22(29)18-11-7-4-8-12-18/h3-16H,1-2H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQPVJYEJVRQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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